molecular formula C28H24N4O9 B10783023 (D)2-Rh 110 (trifluoroacetate salt)

(D)2-Rh 110 (trifluoroacetate salt)

Katalognummer: B10783023
Molekulargewicht: 560.5 g/mol
InChI-Schlüssel: HAJYGCSZQXROKK-PMACEKPBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Contextualization within Fluorescent Probe Chemistry for Protease Activity

Fluorescent probes for measuring protease activity are intelligently designed molecules that remain non-fluorescent or "caged" until acted upon by a specific enzyme. The fundamental principle involves linking a fluorophore to a peptide sequence recognized by the target protease. In its initial state, the substrate's fluorescence is quenched. Upon enzymatic cleavage of the peptide, the fluorophore is released, resulting in a detectable fluorescent signal directly proportional to the enzyme's activity.

Rhodamine 110 (Rh 110) based substrates are a cornerstone of this technology. thermofisher.com Unlike probes that absorb light in the ultraviolet region, such as those based on amidomethylcoumarin (AMC), rhodamine-based assays feature red-shifted excitation and emission wavelengths. biosyntan.deresearchgate.net This property is highly advantageous as it minimizes interference and high background noise often caused by the natural fluorescence of biological samples and synthetic compounds. biosyntan.deresearchgate.net Consequently, Rh 110-based assays can achieve significantly higher sensitivity, in some cases up to 300-fold greater than their AMC counterparts. biosyntan.de

The mechanism of fluorescence activation in substrates like (D)₂-Rh 110 involves the enzymatic cleavage of amide bonds. In the substrate form, the rhodamine core is typically in a non-fluorescent, spirocyclic lactam structure. acs.org Proteolytic cleavage breaks this structure, restoring the conjugated xanthene system responsible for the intense fluorescence of the parent rhodamine 110 dye.

Historical Development and Academic Significance of Rhodamine 110-Based Substrates

The journey of rhodamine dyes began in the late 19th century, with their initial synthesis marking a significant milestone in chemical dye history. nih.govfluorofinder.com However, their application as sophisticated biological probes is a more recent development, representing a renaissance in the use of these classic structures. nih.gov The academic and commercial development of rhodamine 110-based protease substrates gained momentum with the pioneering work of researchers like Walter F. Mangel and colleagues, who developed bis-amide derivatives of Rh 110. thermofisher.com

These initial substrates, known as bis-substituted derivatives, featured two identical peptide sequences attached to the two amino groups of the Rh 110 core. thermofisher.com While highly sensitive, these probes presented a challenge for precise kinetic analysis because their complete fluorescence required a two-step cleavage process, involving a fluorescent monoamide intermediate. nih.govacs.orgacs.org This complication spurred the development of mono-substituted Rh 110 substrates, such as those based on morpholinecarbonyl-Rhodamine 110 (MC-Rh110), which have only one cleavable bond and thus allow for more straightforward determination of kinetic parameters. nih.govacs.org

The academic significance of Rh 110 substrates is immense. Their high sensitivity and photostability have made them invaluable for a wide range of applications, from high-throughput screening (HTS) of potential enzyme inhibitors to detecting protease activity within intact cells using flow cytometry. thermofisher.comsigmaaldrich.com The ability to derivatize the Rh 110 core with various peptide sequences allows for the creation of highly specific substrates for a multitude of proteases. thermofisher.com

Overview of (D)₂-Rh 110 as a Model System in Apoptosis and Proteolysis Studies

(D)₂-Rh 110, also known as Rhodamine 110 bis-(L-aspartic acid amide) or D2R, serves as a key fluorogenic substrate for caspases. scbt.com Caspases are a family of cysteine-aspartic proteases that play a critical executioner role in apoptosis. rndsystems.comnih.gov They cleave their substrates specifically after an aspartic acid residue, a feature directly exploited by the design of (D)₂-Rh 110. nih.gov

In this model system, the two L-aspartic acid residues linked to the rhodamine 110 core are recognized and cleaved by active caspases. This enzymatic action liberates the highly fluorescent rhodamine 110 molecule in a manner dependent on apoptotic activity. The resulting fluorescence, typically measured at excitation/emission maxima of approximately 496/520 nm, provides a direct and quantifiable measure of caspase activity. glpbio.com

(D)₂-Rh 110 is considered a model system because its simple structure—containing only the essential aspartic acid recognition site—is ideal for studying the fundamental activity of various caspases. It is particularly useful for detecting the activity of executioner caspases like caspase-3, a central mediator of apoptosis. scbt.comrndsystems.com Its use in research allows for the sensitive detection of apoptosis induction and the screening of compounds that may modulate caspase activity, making it a vital tool in the study of cell death pathways and the development of potential therapeutics targeting these processes. scbt.comnih.gov

Data Tables

Table 1: Physicochemical Properties of Rhodamine 110-Based Caspase Substrates

Property(D)₂-Rh 110 (trifluoroacetate salt)(Z-DEVD)₂-Rh 110 (trifluoroacetate salt)Rhodamine 110 (Product)
Synonyms D2R, (Asp)₂-Rhodamine 110Caspase-3 Substrate IX, FluorogenicR110
Molecular Formula C₂₈H₂₄N₄O₉ (for base)C₇₂H₇₈N₁₀O₂₇C₂₀H₁₅N₂O₃Cl
Molecular Weight 560.5 g/mol (for base)1515.4 g/mol 366.8 g/mol
Excitation Maxima ~496 nm~485-496 nm~496 nm
Emission Maxima ~520 nm~520-535 nm~520 nm
Appearance SolidYellow, lyophilized solidSolid
Purity ≥95%≥95% (HPLC)Data not available
Solubility DMSODMSO (1 mg/mL)Data not available
Primary Use Fluorogenic Caspase SubstrateFluorogenic Caspase-3 SubstrateFluorescence Reference Standard

Data sourced from references: sigmaaldrich.comglpbio.combioscience.co.uk

Table 2: Examples of Rhodamine 110-Based Protease Substrates

Substrate NameAbbreviationTarget Protease(s)Key Features
Rhodamine 110, bis-(N-CBZ-L-arginine amide)BZARSerine proteases (e.g., trypsin)General serine protease substrate; 50-100 times more sensitive than AMC-based substrates.
Rhodamine 110, bis-(N-CBZ-L-isoleucyl-L-prolyl-L-arginine amide)BZiPARTrypsin, Lysosomal proteasesAllows direct, continuous monitoring of enzyme turnover; can enter live cells.
Rhodamine 110, bis-(L-aspartic acid amide)(D)₂-Rh 110 / D2RCaspases (e.g., Caspase-3)Substrate for key apoptosis enzymes; used to quantify apoptosis-dependent caspase activity.
(Z-Asp-Glu-Val-Asp)₂-Rhodamine 110(Z-DEVD)₂-Rh 110Caspase-3Highly sensitive and specific substrate for the primary executioner caspase.
Rhodamine 110, bis-(N-CBZ-L-phenylalanyl-L-arginine amide)Z-FR-R110Cathepsins B and LSubstrate for cysteine proteases; used in flow cytometry studies.

Data sourced from references: thermofisher.comsigmaaldrich.comscbt.combiotium.com

Chemical Synthesis and Molecular Architecture of (Asp)₂-Rhodamine 110

(Asp)₂-Rhodamine 110, also known as (D)₂-Rh 110, is a fluorogenic substrate used extensively in biochemical assays, particularly for the detection of caspase activity. Its design hinges on the principle of fluorescence quenching, where the inherent fluorescence of the Rhodamine 110 (Rh 110) core is suppressed by the attached aspartic acid residues. Enzymatic cleavage of the amide bonds restores the fluorophore's emission, providing a quantifiable signal. The synthesis and structure of its trifluoroacetate (B77799) salt form are critical to its function and application in research.

Eigenschaften

Molekularformel

C28H24N4O9

Molekulargewicht

560.5 g/mol

IUPAC-Name

(3S)-3-amino-4-[[6'-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C28H24N4O9/c29-19(11-23(33)34)25(37)31-13-5-7-17-21(9-13)40-22-10-14(32-26(38)20(30)12-24(35)36)6-8-18(22)28(17)16-4-2-1-3-15(16)27(39)41-28/h1-10,19-20H,11-12,29-30H2,(H,31,37)(H,32,38)(H,33,34)(H,35,36)/t19-,20-/m0/s1

InChI-Schlüssel

HAJYGCSZQXROKK-PMACEKPBSA-N

Isomerische SMILES

C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)NC(=O)[C@H](CC(=O)O)N)OC5=C3C=CC(=C5)NC(=O)[C@H](CC(=O)O)N

Kanonische SMILES

C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)NC(=O)C(CC(=O)O)N)OC5=C3C=CC(=C5)NC(=O)C(CC(=O)O)N

Herkunft des Produkts

United States

Biochemical Mechanism of Action of D 2 Rh 110 As an Enzymatic Substrate

Caspase Recognition and Binding Interactions with (D)2-Rh 110

Caspases exhibit a high degree of specificity for their substrates, primarily recognizing a tetrapeptide sequence with an absolute requirement for an aspartic acid (Asp) residue at the P1 position, which is the amino acid immediately preceding the cleavage site. omizzur.comdigitellinc.com In the case of (D)2-Rh 110, the substrate is composed of two L-aspartic acid molecules linked to the two amino groups of the rhodamine 110 core. This design, although simpler than the typical tetrapeptide recognition motif, leverages the indispensable P1 aspartate for caspase recognition.

The binding of the substrate to the caspase active site is a highly specific interaction. The active site of a caspase contains a binding groove with distinct pockets (S1, S2, S3, S4) that accommodate the corresponding amino acid residues (P1, P2, P3, P4) of the substrate. genscript.comdigitellinc.com The S1 pocket is specifically structured to bind the P1 aspartate residue of the substrate. genscript.com This interaction is crucial for the correct positioning of the substrate within the active site for catalysis. While (D)2-Rh 110 does not possess a full tetrapeptide sequence, the presence of the two aspartic acid residues allows for recognition and binding by caspases, making it a useful tool for detecting general caspase activity. nih.gov

Proteolytic Cleavage Pathway Leading to Fluorophore Liberation

The cleavage of (D)2-Rh 110 by caspases follows a well-defined proteolytic pathway characteristic of cysteine proteases. The catalytic activity of caspases relies on a cysteine-histidine (Cys-His) catalytic dyad within the active site. ambiopharm.com The process is initiated by the nucleophilic attack of the cysteine thiol group on the carbonyl carbon of the peptide bond between the aspartic acid residue and the rhodamine 110 amine.

For symmetric bis-amide substrates like (D)2-Rh 110, the cleavage occurs in a two-step process. nih.goviris-biotech.de In the first step, one of the amide bonds is hydrolyzed, resulting in the formation of a mono-amide rhodamine 110 intermediate. This intermediate is fluorescent. The second step involves the cleavage of the remaining amide bond, which liberates the free rhodamine 110 molecule, a highly fluorescent compound. nih.goviris-biotech.debiorxiv.org This sequential cleavage leads to a significant amplification of the fluorescent signal over time as the enzymatic reaction proceeds.

Molecular Basis of Fluorescence Activation upon Enzymatic Processing

The fluorescence of rhodamine 110 is intrinsically linked to its molecular structure. In the (D)2-Rh 110 substrate, the rhodamine 110 core exists in a non-fluorescent, colorless lactone form. biorxiv.orgnih.gov The formation of the amide bonds with the aspartic acid residues forces the molecule into this lactone structure, which disrupts the extended π-electron system of the xanthene core, thereby quenching its fluorescence. nih.govbiorxiv.org

Upon enzymatic cleavage of the amide bonds by caspases, the rhodamine 110 molecule is released. In an aqueous environment, the free rhodamine 110 undergoes a structural rearrangement from the non-fluorescent lactone form to a highly fluorescent zwitterionic form. digitellinc.combiorxiv.orgnih.gov This zwitterionic structure allows for the delocalization of π-electrons across the xanthene ring system, which is responsible for the strong absorption of light and subsequent emission of fluorescence. biorxiv.org The transition from the constrained, non-fluorescent lactone to the planar, conjugated zwitterion is the fundamental molecular basis for the fluorescence activation observed in assays utilizing (D)2-Rh 110. The released rhodamine 110 has excitation and emission maxima of approximately 496 nm and 520 nm, respectively, emitting a green fluorescence. ontosight.aibiotium.com

Applications of D 2 Rh 110 in Quantitative Molecular and Cell Biology Research

Methodologies for Quantitative Assessment of Caspase Activity in cellular lysates and intact cells

The quantitative assessment of caspase activity using (D)2-Rh 110 is a cornerstone technique for studying apoptosis. The methodology is primarily optimized for cell lysates but can be adapted for specific endpoint analyses in intact cells.

In Cellular Lysates: This is the most common application, forming the basis of numerous commercially available assay kits. biotium.comabpbio.comabpbio.com The procedure involves first inducing apoptosis in a cell culture population. The cells are then harvested and lysed using a buffer that maintains the enzymatic activity of the caspases. The (D)2-Rh 110 substrate is added to the cell lysate, and the mixture is incubated to allow for enzymatic cleavage. abpbio.com

The resulting fluorescence is measured using a fluorometer or a fluorescence microplate reader. biotium.comabpbio.com To achieve precise quantification, a standard curve is generated using known concentrations of the free R110 fluorophore. biotium.comabpbio.com This allows the relative fluorescence units (RFU) measured in the experimental samples to be converted into the absolute amount of R110 generated, and thus, into a measure of caspase activity. For experimental validation, a specific caspase inhibitor, such as Ac-DEVD-CHO, is often used as a negative control to confirm that the observed signal is genuinely due to the activity of DEVD-specific caspases. biotium.comabpbio.com

In Intact Cells: While (D)2-Rh 110 is primarily designed for lysate-based assays due to limitations in cell permeability, its use in intact cells is feasible for certain endpoint assays. researchgate.net In this approach, the substrate is added directly to the cell culture medium. However, for real-time, dynamic imaging of caspase activity in living cells, specially engineered cell-permeable substrates are often preferred. biotium.comsigmaaldrich.com The cleavage of (D)2-Rh 110 in intact cells can be measured by flow cytometry or fluorescence microscopy after a set incubation period, though the signal might be less robust than in lysate assays. researchgate.netnih.gov

Monitoring Apoptosis Induction and Progression in experimental models

A key application of (D)2-Rh 110 is to track the induction and progression of apoptosis over time in response to various stimuli. Researchers can quantitatively map the apoptotic timeline in experimental models, such as cancer cell lines treated with chemotherapeutic agents or cells subjected to oxidative stress. abpbio.com

For example, in a typical experiment, a cell line like Jurkat (a human T lymphocyte line) is treated with an apoptosis-inducing agent such as staurosporine. researchgate.net At various time points post-treatment (e.g., 0, 2, 4, 6, and 8 hours), samples of the cells are collected. Cell lysates are prepared from each time point and analyzed for caspase-3/7 activity using the (D)2-Rh 110 substrate. The resulting data provides a quantitative profile of when the executioner caspases become active and how their activity changes as apoptosis progresses. This allows for the precise characterization of the apoptotic response to a given stimulus.

Table 1: Representative Time-Course of Caspase-3/7 Activity in Jurkat Cells Treated with Staurosporine This table displays illustrative data demonstrating the quantitative monitoring of apoptosis progression.

Time Post-Treatment (Hours) Caspase-3/7 Activity (Relative Fluorescence Units - RFU) Fold Increase vs. Control (0 hr)
0 (Control) 150 1.0
2 450 3.0
4 1800 12.0
6 3200 21.3

Utilization in High-Throughput Screening (HTS) Platforms for Protease Modulator Identification

The (D)2-Rh 110 assay is exceptionally well-suited for high-throughput screening (HTS) to identify novel modulators of caspase activity. biotium.com Its homogeneous "add-and-read" format, coupled with a strong fluorescent signal, makes it ideal for the rapid analysis of thousands of compounds in microplate format. abpbio.com These screens are pivotal in drug discovery for identifying potential therapeutic agents that can either inhibit or enhance apoptosis.

In a typical HTS campaign to find caspase inhibitors, a library of small molecules is arrayed in 96- or 384-well plates. A source of active caspase-3/7 (either purified enzyme or lysate from apoptotic cells) is dispensed into each well, followed by the test compounds. Finally, the (D)2-Rh 110 substrate is added. After incubation, the plates are read on a fluorescence plate reader. Wells exhibiting low fluorescence compared to controls indicate the presence of a potential caspase inhibitor. nih.gov Conversely, the platform can be adapted to screen for pro-apoptotic drugs that enhance caspase activity.

Table 2: Example of a 96-Well HTS Plate Layout for Caspase Inhibitor Screening This table illustrates a standard plate setup for a primary high-throughput screen.

Well Type Compound Enzyme Source Substrate Expected Signal Purpose
Test Wells Library Compound Active Caspase-3 (D)2-Rh 110 Variable Identify "Hits" (Low Signal)
Negative Control DMSO (Vehicle) Active Caspase-3 (D)2-Rh 110 High Baseline for No Inhibition
Positive Control Known Inhibitor Active Caspase-3 (D)2-Rh 110 Low Assay Quality Control

Integration with Advanced Imaging Techniques for Cellular Apoptosis Visualization

While primarily a tool for quantitative, population-level measurements in microplate readers, the fluorescent signal generated from (D)2-Rh 110 cleavage can be integrated with advanced imaging techniques like flow cytometry and fluorescence microscopy. nih.govnih.gov These methods allow for the analysis of apoptosis at the single-cell level.

Flow Cytometry: Flow cytometry can be used to quantify the percentage of apoptotic cells within a larger population. nih.govbio-rad-antibodies.commdpi.com After treatment with an apoptosis inducer, cells can be incubated with a cell-permeable version of a rhodamine-110 based substrate. As cells undergo apoptosis and activate caspases, they begin to fluoresce. researchgate.net The flow cytometer detects the fluorescence of individual cells, allowing for the creation of histograms that distinguish between non-apoptotic (low fluorescence) and apoptotic (high fluorescence) populations. This provides powerful statistical data on the heterogeneity of the apoptotic response within a cell culture. nih.gov

Fluorescence Microscopy: Fluorescence microscopy offers spatial resolution, enabling the direct visualization of apoptotic cells. nih.govbio-rad-antibodies.com Although probes specifically designed for live-cell imaging are often preferred for tracking dynamic events, (D)2-Rh 110 can be used effectively in endpoint assays. sigmaaldrich.combio-rad-antibodies.com After inducing apoptosis and allowing time for substrate cleavage, cells can be fixed and imaged. Apoptotic cells will exhibit bright green fluorescence, often localized to the cytoplasm. This can be combined with nuclear stains (like Hoechst) to correlate caspase activation with the characteristic morphological changes of apoptosis, such as chromatin condensation and nuclear fragmentation. nih.gov This provides visual confirmation of the data obtained from plate-reader assays and flow cytometry.

Advanced Spectroscopic and Biochemical Characterization of D 2 Rh 110 Performance

Principles of Spectroscopic Detection and Quantification in Fluorometric Assays

Fluorometric assays that employ substrate-based probes like (D)2-Rh 110 operate on the principle of "off/on" fluorescence switching. The intact substrate molecule is designed to be non- or very weakly fluorescent due to quenching effects. In the case of rhodamine-based substrates, the attachment of the peptide moieties to the amino groups of the rhodamine 110 core disrupts the conjugated π-electron system responsible for its fluorescence, effectively holding it in a quenched state.

Upon enzymatic action—in this instance, cleavage by caspases—the recognition motifs (the L-aspartic acid residues) are removed. This restores the electronic structure of the rhodamine 110 molecule, leading to a dramatic increase in fluorescence intensity. The rate of this increase is directly proportional to the rate of the enzymatic reaction.

The detection and quantification rely on the specific spectroscopic properties of the released fluorophore, rhodamine 110. It is typically excited by light at a wavelength near its absorption maximum, and the emitted light is detected at a longer wavelength. The use of fluorophores like rhodamine 110 that excite at longer wavelengths (blue-green light) is advantageous for minimizing background interference from the autofluorescence of biological samples and test compounds, which often occurs in the ultraviolet or near-UV regions. calibrescientific.com

Table 1: Spectroscopic Properties of Released Rhodamine 110

Parameter Value Reference
Excitation Maximum ~496 nm
Emission Maximum ~520 nm
Molar Extinction Coefficient ~78,000 M⁻¹cm⁻¹
Quantum Yield ~0.88

Note: Exact values for extinction coefficient and quantum yield can vary with solvent and pH conditions.

Quantification of enzyme activity is achieved by measuring the rate of fluorescence increase over time (dF/dt). This rate can be converted into the rate of product formation (moles per unit time) by using a standard curve generated with known concentrations of the free fluorophore (rhodamine 110). researchgate.net This allows for the precise determination of enzyme velocity under specific assay conditions.

Biochemical Assay Design and Optimization for Substrate Efficacy and Specificity Profiling

The design of a biochemical assay using (D)2-Rh 110 hinges on its specificity as a substrate for a particular class of enzymes. The two L-aspartic acid residues serve as the recognition sequence for caspases, a family of proteases central to the process of apoptosis. Therefore, (D)2-Rh 110 is specifically designed to profile the activity of these enzymes.

A critical consideration in using bis-substituted rhodamine 110 substrates is that the enzymatic cleavage is a two-step reaction. acs.orgnih.gov

First Cleavage: A caspase cleaves one of the aspartic acid residues, yielding a mono-substituted rhodamine 110 intermediate (Asp-Rh 110).

Second Cleavage: A second enzymatic event is required to cleave the remaining aspartic acid residue to release the fully fluorescent rhodamine 110.

This multi-step hydrolysis complicates the kinetic analysis because the monoamide intermediate can also be fluorescent, though its spectroscopic properties may differ from the final product. acs.orgnih.gov This means that the measured fluorescence signal is a composite of both the intermediate and the final product, which can lead to an overestimation of the initial reaction velocity if not properly accounted for. Consequently, kinetic parameters derived from such assays are often considered "apparent" values rather than true constants. acs.orgnih.gov

Optimization of the assay involves several factors to ensure reliable and reproducible data:

Enzyme Concentration: The concentration of the enzyme must be kept constant and should be in a range where the reaction rate is proportional to enzyme concentration (i.e., the substrate is not immediately depleted).

Substrate Concentration: A range of substrate concentrations bracketing the expected Michaelis constant (Km) should be used for kinetic analysis. patsnap.com

Buffer Conditions: pH, ionic strength, and temperature must be controlled and optimized for the specific enzyme being studied, as these factors heavily influence enzyme activity. patsnap.com

Controls: Assays should include controls without the enzyme to measure background substrate hydrolysis and controls with a known inhibitor to confirm the specificity of the measured activity. calibrescientific.com

Methodologies for Determining Enzyme Kinetic Parameters with (D)2-Rh 110

Determining key enzyme kinetic parameters such as the Michaelis constant (K_m) and maximum velocity (V_max) provides insight into an enzyme's affinity for a substrate and its catalytic efficiency.

The general procedure involves setting up a series of reactions where the concentration of (D)2-Rh 110 is varied while the enzyme concentration remains constant. patsnap.com The initial velocity (v₀) of the reaction is measured for each substrate concentration by monitoring the increase in fluorescence over a short time period where the substrate depletion is minimal (<10%).

Table 2: Example Experimental Setup for a Caspase Kinetic Assay

Component Volume/Concentration Purpose
Assay Buffer (e.g., HEPES, pH 7.4) To final volume (e.g., 100 µL) Maintain optimal pH and ionic strength
(D)2-Rh 110 Stock Variable (e.g., 0.1 - 100 µM final) Substrate
DTT ~10 mM final Reducing agent to maintain caspase activity

The workflow for data acquisition and analysis is as follows:

Data Collection: The reaction is initiated by adding the enzyme, and fluorescence (e.g., Ex: 496 nm, Em: 520 nm) is measured at regular intervals using a microplate reader. calibrescientific.comresearchgate.net

Velocity Calculation: The initial rate (v₀) for each substrate concentration is determined from the linear portion of the fluorescence versus time plot. The values are typically in Relative Fluorescence Units per minute (RFU/min).

Conversion to Molar Rate: A standard curve using known concentrations of pure rhodamine 110 is used to convert the fluorescence rates (RFU/min) into molar concentration rates (µM/min).

Kinetic Analysis: The calculated initial velocities (v₀) are plotted against their corresponding substrate concentrations ([S]). This data can be analyzed using several models:

Michaelis-Menten Plot: The velocities are plotted against substrate concentration, and the data are fit to the Michaelis-Menten equation (v₀ = (V_max * [S]) / (K_m + [S])) using non-linear regression. This is the most direct and generally preferred method. utah.edu

Lineweaver-Burk Plot: A double reciprocal plot of 1/v₀ versus 1/[S] is generated. This linearizes the Michaelis-Menten equation (1/v₀ = (K_m/V_max)(1/[S]) + 1/V_max). The y-intercept equals 1/V_max, the x-intercept equals -1/K_m, and the slope is K_m/V_max. patsnap.com While historically common, this method can disproportionately weight data at low substrate concentrations. utah.edu

Table 3: Example Data for Kinetic Parameter Determination

[S] (µM) 1/[S] (µM⁻¹) v₀ (µM/min) 1/v₀ (min/µM)
5 0.200 0.28 3.57
10 0.100 0.47 2.13
20 0.050 0.71 1.41
40 0.025 0.95 1.05
80 0.013 1.17 0.85

This is a hypothetical data set for illustrative purposes.

Given the two-step cleavage of (D)2-Rh 110, it is important to recognize that the derived K_m and V_max are apparent values. More complex kinetic models that account for the formation and subsequent cleavage of the monoamide intermediate are required for a more precise determination of the true kinetic constants. acs.orgnih.gov

Comparative Analysis and Rational Design Principles for Rhodamine 110 Derived Substrates

Comparative Studies of (D)2-Rh 110 with Other Dipeptide-Rhodamine 110 Conjugates (e.g., Z-DEVD-Rh 110, Z-IETD-Rh 110)

The specificity of a rhodamine 110-based substrate is primarily determined by the attached peptide sequence, which is recognized by the target protease. (D)2-Rh 110, also known as Rhodamine 110 bis-(L-aspartic acid amide), is a relatively simple substrate where two aspartic acid residues are linked to the rhodamine 110 core. This substrate was part of early research into developing sensitive assays for caspases, a family of proteases central to apoptosis. nih.gov

More complex and specific substrates were subsequently developed, such as Z-DEVD-Rh 110 and Z-IETD-Rh 110. Z-DEVD-Rh 110 incorporates the tetrapeptide sequence Asp-Glu-Val-Asp, which is a preferred recognition site for caspase-3 and caspase-7. medchemexpress.comscbt.com Similarly, Z-IETD-Rh 110 contains the Ile-Glu-Thr-Asp sequence, making it a selective substrate for caspase-8. medchemexpress.commedchemexpress.com The "Z" designation refers to a benzyloxycarbonyl group, which is often added to the N-terminus of the peptide to enhance certain properties.

The fundamental mechanism for these substrates involves a two-step cleavage process. The initial non-fluorescent bisamide substrate is first cleaved to a fluorescent monoamide intermediate, followed by a second cleavage that releases the highly fluorescent rhodamine 110. genecopoeia.comthermofisher.comiris-biotech.de This results in a significant amplification of the fluorescent signal. The excitation and emission maxima for the final product, rhodamine 110, are typically around 496 nm and 520 nm, respectively. glpbio.com

SubstratePeptide SequencePrimary Target Protease(s)Key Features
(D)2-Rh 110 (trifluoroacetate salt)Aspartic Acid (D)General Caspase SubstrateSimple structure, used in early caspase activity studies. nih.gov
Z-DEVD-Rh 110Asp-Glu-Val-Asp (DEVD)Caspase-3, Caspase-7Highly specific for effector caspases involved in apoptosis execution. genecopoeia.commedchemexpress.comscbt.com
Z-IETD-Rh 110Ile-Glu-Thr-Asp (IETD)Caspase-8Specific for initiator caspase-8, involved in the extrinsic apoptosis pathway. medchemexpress.commedchemexpress.commblbio.com

Impact of Peptide Sequence and Linker Chemistry on Protease Selectivity and Reaction Rates

The interaction between a protease and its substrate is highly specific, akin to a lock and key mechanism. The peptide sequence engineered into a rhodamine 110 conjugate is the primary determinant of its selectivity for a particular protease. Caspases, for instance, recognize specific four-amino-acid sequences and cleave the peptide bond immediately following an aspartic acid residue. genecopoeia.com

Protease Selectivity: The DEVD sequence in Z-DEVD-Rh 110 is specifically recognized by the active site of caspase-3 and -7, making it an excellent tool for monitoring the activity of these executioner caspases. scbt.comcpcscientific.com In contrast, the IETD sequence is preferentially bound and cleaved by caspase-8, an initiator caspase. medchemexpress.commblbio.com The simpler (D)2-Rh 110, lacking an extended recognition sequence, can be cleaved by a broader range of caspases, making it less specific but useful for detecting general caspase activation. nih.gov

Reaction Rates: The rate of enzymatic cleavage is influenced by how well the peptide sequence fits into the protease's active site. An optimal peptide sequence leads to higher binding affinity and faster reaction kinetics. scbt.com The chemistry of the linker—the amide bond between the peptide's C-terminal aspartate and the rhodamine 110 amine—is also crucial. While the standard bis-amide linkage is effective, the symmetric nature of these substrates, having two identical cleavable peptides, complicates kinetic analysis. The enzymatic reaction proceeds through a mono-substituted intermediate which has different fluorescence properties than the final product, making it difficult to determine accurate kinetic parameters like K_m and k_cat from a simple fluorescence reading. acs.orgnih.gov

Strategies for Modulating Substrate Affinity and Catalytic Turnover through Structural Modifications

To overcome the limitations of traditional bis-substituted rhodamine 110 substrates and to enhance their performance, researchers have developed several strategies involving structural modifications. These aim to improve substrate affinity, catalytic turnover, cell permeability, and the accuracy of kinetic measurements.

Asymmetrical Substrates: A significant advancement is the creation of asymmetrically modified rhodamine 110 substrates. In this design, one of the amino groups of rhodamine 110 is blocked with a non-cleavable group, such as a morpholinecarbonyl (MC) group, while the other is attached to the protease-specific peptide sequence. acs.orgresearchgate.net This ensures a single, one-step cleavage event, which simplifies the reaction kinetics and allows for the determination of more accurate kinetic parameters. nih.gov This approach provides a clearer relationship between the rate of fluorescence increase and the rate of enzyme activity.

Modifications for Cell Permeability: For assays in living cells, the substrate must be able to cross the cell membrane. Modifications such as adding an N-octyloxycarbonyl group to the rhodamine 110 structure have been shown to enhance cell penetration and retention properties, making the substrates more effective for in-vivo studies. nih.govresearchgate.net Rhodamine 110 conjugates with charged amino acids are also generally more cell-permeable. technologynetworks.com

Solid-Phase Synthesis: The traditional solution-phase synthesis of rhodamine 110 substrates can be inefficient and costly. The development of solid-phase synthesis methods, where the rhodamine 110 molecule is anchored to a resin, allows for more rapid and efficient production of these substrates. kcl.ac.uk This can facilitate the creation of a wider variety of substrates for screening and optimization.

StrategyDescriptionPrimary GoalExample/Reference
Asymmetrical ModificationOne amino group of Rh 110 is blocked with a non-cleavable moiety, leaving only one cleavable peptide.Simplify reaction kinetics for more accurate measurements.Morpholinecarbonyl-Rhodamine 110 (MC-Rh110) based substrates. acs.orgnih.gov
Enhanced Cell PermeabilityAddition of lipophilic groups to the core structure.Improve substrate delivery for live-cell imaging and assays.N-Octyloxycarbonyl-R110 derivatives. nih.gov
Solid-Phase SynthesisSynthesizing the substrate while the rhodamine core is attached to a solid support.Increase synthesis efficiency and yield, reducing cost.Anchoring Rh-110 to a 2-chlorotrityl chloride resin. kcl.ac.uk

Future Research Directions and Unexplored Avenues for D 2 Rh 110 Analogs

Development of Novel Peptide Linkers for Expanded Specificity to other Protease Classes

The specificity of (D)2-Rh 110 is dictated by its aspartic acid residues, the recognition motif for caspases. nih.gov A significant future direction lies in rationally designing novel peptide linkers to create Rh 110-based substrates for a wide array of other protease classes that are central to health and disease.

Researchers have already demonstrated the versatility of the Rh 110 scaffold by creating derivatives for various enzymes. thermofisher.com This strategy involves replacing the aspartic acid linker with peptide sequences recognized by other proteases. For instance, substrates such as bis-(CBZ-L-arginine amide) derivative of rhodamine 110 have been developed as general substrates for serine proteases, showing 50- to 300-fold greater sensitivity than analogous coumarin-based probes. thermofisher.com Further diversification has led to substrates for leucine (B10760876) aminopeptidase (B13392206) (bis-(Leu)2-Rhod110), dipeptidyl aminopeptidase (bis-(Ala-Pro)2-Rhod110), and even viral proteases like the SARS-CoV-2 3CL protease (LGSAVLQ-Rh110-dP). researchgate.netrndsystems.com

Future work could focus on several key areas:

Targeting New Protease Families: Systematic screening and design of peptide sequences could yield specific substrates for matrix metalloproteinases (MMPs), cathepsins, and other protease families implicated in cancer, neurodegenerative disorders, and infectious diseases.

Multiplexed Assays: Building on the concept of tandem substrates, where a single rhodamine core is linked to two different peptide sequences, novel probes could be designed for the simultaneous detection of multiple protease activities in a single sample. researchgate.net This would be invaluable for understanding complex proteolytic networks.

Solid-Phase Synthesis: To accelerate the discovery of new substrates, high-throughput methods are essential. The use of solid-phase synthesis, where the Rh 110 core is anchored to a resin to allow for stepwise peptide construction, offers a rapid and efficient route to generate large libraries of potential substrates for screening. kcl.ac.uk

Table 1: Examples of Rhodamine 110-Based Substrates for Various Proteases

Substrate Name Target Protease(s) Peptide/Amino Acid Linker Reference(s)
(D)2-Rh 110 Caspases L-Aspartic Acid
(Z-DEVD)2-Rh 110 Caspase-3 Z-Asp(OMe)-Glu(OMe)-Val-Asp(OMe) glpbio.com
(Z-IETD)2-Rh 110 Caspase-8 Z-Ile-Glu(OMe)-Thr-Asp(OMe) glpbio.com
bis-(CBZ-Arg)-R110 Serine Proteases CBZ-L-Arginine thermofisher.com
BZiPAR Serine Proteases (e.g., Trypsin) CBZ-Ile-Pro-Arg thermofisher.com
bis-(Leu)2-Rhod110 Leucine Aminopeptidase Leucine researchgate.net
LGSAVLQ-Rh110-dP SARS-CoV-2 3CL Protease Leu-Gly-Ser-Ala-Val-Leu-Gln rndsystems.com

Exploration of Advanced Rhodamine 110 Scaffold Modifications for Enhanced Photophysical Properties

While Rhodamine 110 itself possesses excellent photophysical properties, including a high quantum yield, its performance can be further optimized for demanding applications like super-resolution microscopy and in vivo imaging. nih.gov Future research will undoubtedly focus on chemically modifying the xanthene core of Rh 110 to create analogs with superior brightness, photostability, and tailored emission spectra.

Key strategies for scaffold modification include:

Heteroatom Substitution: Replacing the oxygen atom in the xanthene ring with other elements, such as silicon, has given rise to a new class of "Si-rhodamines." These dyes often exhibit red-shifted absorption and emission spectra, higher brightness, and exceptional photostability, making them ideal for live-cell imaging. rhhz.net

Structural Rigidification: The fluorescence quantum yield of rhodamines can be diminished by processes like twisted internal charge transfer (TICT). researchgate.net Creating a more rigid molecular structure, for example by incorporating four-membered azetidine (B1206935) rings to yield "Janelia Fluor" (JF) dyes, can prevent bond rotation and significantly enhance brightness and photostability. researchgate.net

Deuteration: Replacing hydrogen atoms on the N-alkyl groups of the rhodamine scaffold with deuterium (B1214612) can slow down photochemical reactions with reactive oxygen species, a key pathway in photobleaching. researchgate.net This strategy has been shown to improve both the brightness and photostability of rhodamine dyes. researchgate.net

Phototoxicity Reduction: A major challenge in live-cell imaging is phototoxicity, which is often caused by the generation of reactive oxygen species (ROS) by the excited fluorophore. acs.org The development of "Gentle Rhodamines," which involves conjugating moieties like cyclooctatetraene (B1213319) (COT) to the fluorophore, can reduce ROS generation and minimize damage to biological samples during long-term imaging experiments. acs.org

Table 2: Strategies for Modifying Rhodamine Scaffolds

Modification Strategy Effect on Photophysical Properties Example Derivative Class Reference(s)
Heteroatom Substitution Red-shifted spectra, increased brightness and photostability Si-Rhodamines rhhz.net
Structural Rigidification Increased quantum yield (brightness) and photostability Janelia Fluor (JF) Dyes researchgate.net
Deuteration of N-Alkyl Groups Increased brightness and photostability Deuterated Rhodamines researchgate.net
Conjugation of ROS Quenchers Reduced phototoxicity, enabling longer live-cell imaging Gentle Rhodamines (GR Dyes) acs.org

Addressing Challenges in Assay Sensitivity and Specificity for complex biological matrices

A critical hurdle for any fluorescent probe is maintaining high sensitivity and specificity within complex biological environments such as cell lysates, blood plasma, or tissue homogenates. These samples contain a multitude of components, including endogenous fluorophores and off-target enzymes, that can interfere with the assay and generate false signals. researchgate.net

Future research must focus on innovative probe designs and assay methodologies to overcome these challenges:

Red-Shifted Fluorophores: Many interfering compounds and endogenous fluorophores are active in the ultraviolet or blue-green regions of the spectrum. researchgate.net Employing Rh 110 analogs with red-shifted excitation and emission profiles, such as those derived from Si-rhodamines, can significantly reduce background noise and improve assay sensitivity. researchgate.netrhhz.net

Improving Signal-to-Noise Ratio: The sequential cleavage of bis-amide substrates like (D)2-Rh 110 produces a gradual increase in fluorescence. thermofisher.com An alternative approach involves creating asymmetrically modified substrates where one amine is blocked by a non-labile group. iris-biotech.de This design ensures that a single proteolytic event leads to a dramatic, one-step increase in fluorescence, thereby enhancing the signal-to-noise ratio. iris-biotech.de

Combating Off-Target Activity: The vast number of proteases in biological systems raises the risk of a probe being cleaved by enzymes other than the intended target. nih.gov This challenge, analogous to the selectivity issues faced in developing protease inhibitors, requires careful design of the peptide linker to be highly specific for the target protease. nih.govnih.gov Combining highly specific peptide sequences with advanced Rh 110 scaffolds could lead to probes with exceptional specificity.

Novel Signal Transduction Mechanisms: Exploring alternative mechanisms for signal generation, such as aggregation-induced emission (AIE), could provide new ways to enhance sensitivity in complex media. nih.gov Probes designed with AIE properties can become highly fluorescent upon binding to their target, a feature that could be harnessed for highly sensitive protease detection. nih.gov

By pursuing these avenues, the next generation of (D)2-Rh 110 analogs will provide researchers with more powerful and precise tools to dissect the complex roles of proteases in biology and medicine.

Q & A

Basic Research Questions

Q. How can researchers determine the purity of (D)2-Rh 110 (trifluoroacetate salt) and differentiate between peptide content and counterion contribution?

  • Methodological Answer : Purity assessment should combine high-performance liquid chromatography (HPLC) for quantifying the peptide backbone and amino acid analysis (AAA) to verify peptide content independently of the trifluoroacetate counterion. For example, certificates of analysis (COA) often report peptide content via AAA, while total mass includes the counterion .

Q. What storage conditions are optimal for trifluoroacetate salts to maintain stability in long-term studies?

  • Methodological Answer : Lyophilized trifluoroacetate salts should be stored at –20°C in airtight, moisture-free containers. Repeated freeze-thaw cycles must be avoided to prevent hydrolysis or aggregation. Stability studies should include periodic reanalysis via mass spectrometry to detect degradation .

Q. How can trifluoroacetate counterions interfere with fluorescence-based assays, and what controls are necessary?

  • Methodological Answer : Trifluoroacetate may quench fluorescence signals at high concentrations. Include negative controls with buffer-matched trifluoroacetate concentrations and validate assay specificity using counterion-free analogs. Fluorescence lifetime measurements can distinguish quenching effects from true interactions .

Advanced Research Questions

Q. How should researchers design thermal decomposition studies for trifluoroacetate salts to minimize interference from byproducts?

  • Methodological Answer : Use thermogravimetric analysis coupled with Fourier-transform infrared spectroscopy (TGA-FTIR) under inert atmospheres (e.g., nitrogen) to track volatile byproducts like CO₂ and HF. Pre-annealing steps at sub-decomposition temperatures can isolate salt-specific degradation pathways .

Q. What experimental strategies resolve discrepancies in bioactivity data caused by residual trifluoroacetic acid (TFA) in peptide formulations?

  • Methodological Answer : Residual TFA from synthesis can alter pH and ionic strength, skewing bioactivity. Dialyze samples against buffers with neutral salts (e.g., NaCl) or use size-exclusion chromatography (SEC) to remove TFA. Validate purity post-treatment via conductivity measurements and NMR .

Q. How can trifluoroacetate counterion interference in NMR spectroscopy be mitigated during structural studies?

  • Methodological Answer : Use deuterated solvents (e.g., D₂O) to shift residual proton signals, or employ ion-exchange chromatography to replace trifluoroacetate with non-interfering counterions (e.g., acetate). ¹⁹F-NMR can specifically track trifluoroacetate concentrations if needed .

Q. What analytical approaches quantify the active peptide versus the trifluoroacetate salt in molarity-dependent experiments?

  • Methodological Answer : Combine gravimetric analysis (total mass) with UV-Vis spectroscopy (peptide-specific absorbance) or quantitative NMR using an internal standard (e.g., DSS). Adjust molar calculations based on the peptide-to-salt ratio reported in the COA .

Data Contradiction Analysis

Q. How to address conflicting thermal stability data for trifluoroacetate salts across studies?

  • Methodological Answer : Variability often arises from differences in humidity, heating rates, or instrumentation calibration. Standardize protocols using reference materials (e.g., NIST-traceable standards) and report environmental conditions (e.g., relative humidity) in metadata .

Q. Why do bioactivity results differ between trifluoroacetate and acetate salt forms of the same peptide?

  • Methodological Answer : Counterions influence solubility, aggregation, and receptor binding. Perform parallel dose-response assays with both salt forms and use circular dichroism (CD) to confirm secondary structure consistency. Molecular dynamics simulations can model counterion-peptide interactions .

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